Cas no 1503436-71-2 (5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde)

5H,6H,8H-1,2,4-Triazolo[3,4-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound featuring a fused triazole-oxazine core with a reactive formyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmacologically active molecules. The presence of both triazole and oxazine moieties enhances its potential for forming diverse derivatives through nucleophilic addition or condensation reactions. Its stability under standard conditions and compatibility with common organic solvents make it suitable for use in multi-step synthetic routes. The compound is of interest in medicinal chemistry for the development of novel heterocyclic scaffolds with potential biological activity.
5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde structure
1503436-71-2 structure
Product Name:5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde
CAS No:1503436-71-2
MF:C6H7N3O2
MW:153.138680696487
CID:5802603
PubChem ID:83479655
Update Time:2025-06-18

5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde
    • EN300-1613336
    • 1503436-71-2
    • 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine-3-carbaldehyde
    • Inchi: 1S/C6H7N3O2/c10-3-5-7-8-6-4-11-2-1-9(5)6/h3H,1-2,4H2
    • InChI Key: ATZAMFHDLLHOFV-UHFFFAOYSA-N
    • SMILES: O1CC2=NN=C(C=O)N2CC1

Computed Properties

  • Exact Mass: 153.053826475g/mol
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 57Ų

5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde Pricemore >>

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5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde Related Literature

Additional information on 5H,6H,8H-1,2,4triazolo3,4-c1,4oxazine-3-carbaldehyde

5H,6H,8H-1,2,4-Triazolo[3,4-c]1,4-Oxazine-3-Carbaldehyde: A Comprehensive Overview

The compound 5H,6H,8H-1,2,4-triazolo[3,4-c]1,4-oxazine-3-carbaldehyde (CAS No. 1503436-71-2) is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their versatility and importance in organic chemistry. The molecule features a triazolo ring fused with an oxazine ring system and a carbaldehyde functional group. This combination makes it a subject of interest for researchers exploring novel chemical frameworks and their properties.

Recent studies have highlighted the potential of 5H,6H,8H-1,2,4-triazolo[3,4-c]1,4-oxazine-3-carbaldehyde in the development of advanced materials and pharmaceuticals. Its heterocyclic structure provides a platform for exploring unique electronic properties and reactivity. For instance, researchers have investigated its role in the synthesis of bioactive compounds and its ability to act as a precursor for more complex molecules. The presence of the carbaldehyde group also suggests potential applications in cross-coupling reactions and other organic transformations.

The synthesis of 5H,6H,8H-1,2,4-triazolo[3,4-c]1,4-oxazine-3-carbaldehyde involves a multi-step process that combines principles from both heterocyclic chemistry and aldehyde chemistry. One common approach involves the condensation of appropriate triazole precursors with aldehydes under specific reaction conditions. This process often requires precise control over temperature and pH to ensure the formation of the desired product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions.

One of the most promising areas of research involving this compound is its application in drug discovery. The triazolo ring system is known to exhibit significant biological activity due to its ability to interact with various protein targets. Studies have shown that derivatives of 5H,6H,8H-1,2,4-triazolo[3,c]oxazine can modulate enzyme activity and potentially serve as leads for new therapeutic agents. For example, certain derivatives have demonstrated anti-inflammatory and anti-proliferative effects in vitro.

In addition to its biological applications, 5H,H,H-triazolo[c]oxazine-carbaldehyde has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its potential as a component in organic semiconductors.

From an environmental perspective,5H,H,H-triazolo[c]oxazine-carbaldehyde has been studied for its biodegradability and eco-friendly synthesis pathways. Green chemistry approaches have been employed to minimize waste and reduce the environmental footprint of its production processes.

In conclusion,5H,H,H-triazolo[c]oxazine-carbaldehyde (CAS No 1503436712) is a versatile compound with diverse applications across multiple disciplines. Its unique structure provides opportunities for innovation in drug discovery materials science and organic synthesis. As research continues to uncover new properties and applications this compound is poised to play an increasingly important role in both academic and industrial settings.

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